REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3](=[O:10])[O:2]1.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:1]([C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[C:3]([OH:2])=[O:10])=[O:11])=[CH:15][CH:14]=1 |f:2.3.4.5|
|
Name
|
25
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OC(C2=CC=CC=C12)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the whole was heated slowly
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with a sodium hydroxide solution 10%
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with 2,2'-oxybispropane
|
Type
|
TEMPERATURE
|
Details
|
while cooling
|
Type
|
STIRRING
|
Details
|
The whole was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in benzene
|
Type
|
DISTILLATION
|
Details
|
The solution was distilled azeotropically
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
STIRRING
|
Details
|
The solid residue was stirred in hexane
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at about 50° C.
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |